N-(Heptan-2-yl)cyclohexanamine
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Overview
Description
N-(Heptan-2-yl)cyclohexanamine is an organic compound with the molecular formula C13H27N. It is a cyclohexylamine derivative where the amine group is substituted with a heptan-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Heptan-2-yl)cyclohexanamine typically involves the reaction of cyclohexylamine with heptan-2-one under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis. The purification of the final product is typically achieved through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-(Heptan-2-yl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
N-(Heptan-2-yl)cyclohexanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving amine receptors and their interactions.
Industry: The compound can be used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(Heptan-2-yl)cyclohexanamine involves its interaction with specific molecular targets, such as amine receptors. The compound can act as a ligand, binding to these receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler amine with a cyclohexyl group.
Heptan-2-amine: An amine with a heptan-2-yl group but without the cyclohexyl ring.
N-Methylcyclohexylamine: A similar compound where the amine group is substituted with a methyl group instead of heptan-2-yl.
Uniqueness
N-(Heptan-2-yl)cyclohexanamine is unique due to the combination of the cyclohexyl and heptan-2-yl groups, which imparts distinct chemical and physical properties. This unique structure can lead to different reactivity and interactions compared to its simpler counterparts .
Properties
IUPAC Name |
N-heptan-2-ylcyclohexanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N/c1-3-4-6-9-12(2)14-13-10-7-5-8-11-13/h12-14H,3-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOITWQWJJDLQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)NC1CCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563540 |
Source
|
Record name | N-(Heptan-2-yl)cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92162-22-6 |
Source
|
Record name | N-(Heptan-2-yl)cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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